2'-Deoxynebularine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxynebularine is a purine 2’-deoxyribonucleoside in which a 2-deoxy-β-D-ribofuranosyl residue is attached at position 9 of 9H-purine via a glycosidic linkage . It is a derivative of nebularine, which is a naturally occurring nucleoside. The compound has a molecular formula of C10H12N4O3 and is known for its role in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxynebularine typically involves the glycosylation of a purine base with a protected 2-deoxy-D-ribose derivative. One common method includes the use of a silylated purine base, which reacts with a protected 2-deoxy-D-ribose in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2’-deoxynebularine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes the use of high-purity reagents, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxynebularine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine base .
Scientific Research Applications
2’-Deoxynebularine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It serves as a probe in studying DNA and RNA interactions, as well as enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’-deoxynebularine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an inhibitor of certain enzymes, such as adenosine deaminase, by mimicking the natural substrate and binding to the active site . This inhibition can disrupt nucleotide metabolism and DNA synthesis, leading to various biological effects .
Comparison with Similar Compounds
2’-Deoxynebularine is similar to other nucleoside analogs such as 2’-deoxyadenosine and 2’-deoxyinosine. it is unique in its ability to form stable triplex structures with DNA, which is not commonly observed with other nucleosides . This property makes it particularly useful in studying DNA interactions and developing therapeutic agents.
List of Similar Compounds
- 2’-Deoxyadenosine
- 2’-Deoxyinosine
- Nebularine
- 2’-Deoxyxanthosine
Properties
CAS No. |
4546-68-3 |
---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2 |
InChI Key |
WJBNIBFTNGZFBW-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
Synonyms |
2'-deoxynebularine 9-(beta-D-2'-deoxyribofuranosyl)purine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.